molecular formula C14H11F2NO B373810 2,6-difluoro-N-(3-methylphenyl)benzamide CAS No. 878077-35-1

2,6-difluoro-N-(3-methylphenyl)benzamide

Cat. No.: B373810
CAS No.: 878077-35-1
M. Wt: 247.24g/mol
InChI Key: GLJNSSJUIBRIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a 3-methylphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-methylphenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atoms.

    Reduction: 2,6-difluoro-N-(3-methylphenyl)benzylamine.

    Oxidation: 2,6-difluoro-N-(3-methylphenyl)benzoic acid.

Scientific Research Applications

2,6-difluoro-N-(3-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-methylphenyl)benzamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the 3-methylphenyl group, making it less hydrophobic and potentially less bioactive.

    3-methyl-N-phenylbenzamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

    2,6-difluoro-N-phenylbenzamide: Similar structure but without the methyl group, which can influence its chemical properties and interactions.

Uniqueness

2,6-difluoro-N-(3-methylphenyl)benzamide is unique due to the presence of both fluorine atoms and the 3-methylphenyl group, which can enhance its chemical stability, reactivity, and potential biological activities compared to its analogs .

Properties

IUPAC Name

2,6-difluoro-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJNSSJUIBRIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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